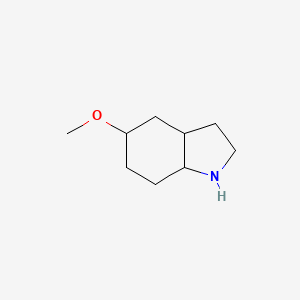

5-Methoxyoctahydro-1H-indole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Methoxyoctahydro-1H-indole is a derivative of indole, a significant heterocyclic system found in natural products and drugs. Indoles are known for their wide range of biological activities and are prevalent in various natural compounds, including alkaloids and neurotransmitters

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxyoctahydro-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a cyclohexanone derivative reacts with phenylhydrazine hydrochloride in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions . This method yields the desired indole derivative in good yield.

Industrial Production Methods

Industrial production of this compound typically involves large-scale Fischer indole synthesis. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques further enhances the scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

5-Methoxyoctahydro-1H-indole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the indole ring to more saturated derivatives.

Substitution: Electrophilic substitution reactions occur readily on the indole ring due to its electron-rich nature.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted indoles, quinones, and reduced indole derivatives. These products have significant applications in pharmaceuticals and organic synthesis .

Aplicaciones Científicas De Investigación

5-Methoxyoctahydro-1H-indole has diverse applications in scientific research:

Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

Biology: The compound is used in studying biological pathways and interactions, particularly those involving indole derivatives.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 5-Methoxyoctahydro-1H-indole involves its interaction with various molecular targets and pathways. For instance, it can modulate the activity of enzymes and receptors in biological systems. The compound’s effects are mediated through its binding to specific sites on proteins, altering their function and leading to various physiological responses .

Comparación Con Compuestos Similares

Similar Compounds

Indole: The parent compound, known for its wide range of biological activities.

5-Hydroxyindole: A derivative with significant biological activity, particularly in the gut.

5-Methoxyindole: Another methoxy-substituted indole with similar properties.

Uniqueness

5-Methoxyoctahydro-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Actividad Biológica

5-Methoxyoctahydro-1H-indole is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in pharmacology, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula C9H17NO and a molecular weight of approximately 155.24 g/mol. Its structure includes a methoxy group attached to an octahydroindole framework, which contributes to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C9H17NO |

| Molecular Weight | 155.24 g/mol |

| IUPAC Name | This compound |

| CAS Number | 557578 |

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. For instance, it has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values indicating significant antibacterial activity. The compound's structure allows it to interact with bacterial cell membranes, disrupting their integrity and function .

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. It has been studied for its ability to mitigate oxidative stress in neuronal cells, suggesting potential applications in treating neurodegenerative diseases. The compound's antioxidant activity is attributed to its ability to scavenge free radicals and reduce inflammation in neural tissues .

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, making it a candidate for developing anti-inflammatory drugs. The mechanism involves modulation of signaling pathways associated with inflammation, particularly those involving nuclear factor kappa B (NF-kB) and mitogen-activated protein kinases (MAPKs) .

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

- Cell Membrane Disruption : The lipophilic nature of the compound facilitates its incorporation into lipid membranes, leading to structural alterations that compromise membrane integrity.

- Receptor Modulation : It may act as a modulator for various receptors involved in neurotransmission and inflammatory responses, influencing downstream signaling cascades.

Study on Antimicrobial Activity

A recent study screened several derivatives of indole compounds, including this compound, against a panel of bacterial pathogens. The findings revealed that this compound exhibited potent activity against MRSA with an MIC value as low as 0.25 µg/mL, indicating its potential as a lead compound for antibiotic development .

Neuroprotective Research

Another investigation focused on the neuroprotective effects of this compound in models of oxidative stress-induced neuronal injury. Results showed that treatment with the compound significantly reduced markers of oxidative damage and improved cell viability in cultured neurons exposed to harmful stimuli .

Propiedades

Número CAS |

22467-43-2 |

|---|---|

Fórmula molecular |

C9H17NO |

Peso molecular |

155.24 g/mol |

Nombre IUPAC |

5-methoxy-2,3,3a,4,5,6,7,7a-octahydro-1H-indole |

InChI |

InChI=1S/C9H17NO/c1-11-8-2-3-9-7(6-8)4-5-10-9/h7-10H,2-6H2,1H3 |

Clave InChI |

CYCROQRAXNPOIJ-UHFFFAOYSA-N |

SMILES canónico |

COC1CCC2C(C1)CCN2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.